N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide
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Overview
Description
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,2,3]triazole core, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in chemistry, biology, and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and triazoles, have been reported to interact with a variety of biological targets . These include enzymes, receptors, and other proteins involved in critical cellular processes. The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
Based on the structural similarity to thiazoles and triazoles, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting the cellular processes they are involved in.
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways . These include pathways involved in inflammation, oxidative stress, cell proliferation, and apoptosis. The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
Compounds with similar structures are generally well absorbed and distributed in the body . They can be metabolized by various enzymes, primarily in the liver, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound.
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological effects . These include anti-inflammatory, antioxidant, antimicrobial, and antitumor activities. The specific effects would depend on the exact targets and pathways affected by the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s health status, genetic makeup, and the presence of other drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,2,3]triazole core, followed by the introduction of the carboxamide group. The thiophen-3-yl and pyridin-3-yl groups are then attached through a series of coupling reactions. These reactions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis processes to scale up the reaction while maintaining consistency and quality. Techniques such as continuous flow chemistry and high-throughput screening can be employed to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide
- N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide
- N-((5-(pyridin-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide
Uniqueness
What sets N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and stability. The presence of the thiophen-3-yl group, in particular, may enhance its electronic properties and make it more suitable for certain applications, such as in the development of electronic materials or as a pharmaceutical lead compound.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-2H-benzotriazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c23-17(12-1-2-15-16(6-12)21-22-20-15)19-8-11-5-14(9-18-7-11)13-3-4-24-10-13/h1-7,9-10H,8H2,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWERLLYVGRBDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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